molecular formula C18H21N3O2 B2772458 (E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034890-08-7

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2772458
CAS No.: 2034890-08-7
M. Wt: 311.385
InChI Key: FVTAJXNHFBHBPG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide, commonly known as FPA or FPA-124, is a small molecule inhibitor that has been studied for its potential use in the treatment of various neurological disorders. FPA-124 has been shown to have promising effects on the central nervous system and has been the focus of many scientific studies.

Mechanism of Action

FPA-124 works by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including neuronal survival, differentiation, and apoptosis. By inhibiting GSK-3β, FPA-124 can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
FPA-124 has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the reduction of oxidative stress and inflammation, and the promotion of neuronal survival and differentiation. FPA-124 has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPA-124 is its ability to protect neurons from damage and promote their survival, making it a promising candidate for the treatment of various neurological disorders. However, FPA-124 has some limitations, including its complex synthesis process and potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of FPA-124, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, researchers may explore the potential use of FPA-124 in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

FPA-124 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of FPA-124 is a complex process that requires expertise in organic chemistry. Researchers have developed various methods for the synthesis of FPA-124, and the most common method involves the reaction of furan-3-carboxaldehyde with 1-(pyridin-3-yl)piperidine-4-carboxylic acid, followed by the reaction of the resulting intermediate with N-boc-1,2-diaminoethane and acryloyl chloride.

Scientific Research Applications

FPA-124 has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. FPA-124 has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation. FPA-124 has also been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(4-3-16-7-11-23-14-16)20-12-15-5-9-21(10-6-15)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTAJXNHFBHBPG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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